

Application Notes and Protocols for the Pharmacokinetics of BMS-202 in Mice

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Compound of Interest

Compound Name: BMS-8

Cat. No.: B606253

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Introduction

These application notes provide a comprehensive overview of the pharmacokinetic properties of BMS-202, a small molecule inhibitor of the programmed death-ligand 1 (PD-L1), in a murine model. BMS-202, also referred to as PCC0208025, is a key compound in a series of PD-1/PD-L1 interaction inhibitors developed by Bristol-Myers Squibb.^{[1][2]} Understanding the pharmacokinetic profile of this compound is crucial for the design and interpretation of preclinical efficacy and toxicology studies. The data and protocols presented herein are compiled from published research and are intended to guide researchers in their own investigations of this and similar molecules.

Data Presentation

The following table summarizes the reported plasma and tumor concentrations of PCC0208025 (BMS-202) in B16-F10 melanoma-bearing mice following a single oral administration of 60 mg/kg.^{[2][3]}

Time Point (hours)	Average Plasma Concentration (nM)	Average Tumor Concentration (nmol/kg)
1	4.36	160.7
3	3.94	196.7
8	3.16	127.3

Experimental Protocols

Animal Model and Dosing Regimen

A detailed protocol for the in vivo pharmacokinetic study of PCC0208025 (BMS-202) in a B16-F10 melanoma-bearing mouse model is described below.[\[2\]](#)[\[4\]](#)

Materials:

- Male C57BL/6NCrl mice
- B16-F10 melanoma cells
- Matrigel
- PCC0208025 (BMS-202)
- Saline (vehicle)
- Oral gavage needles
- Standard laboratory animal housing and care facilities

Procedure:

- Tumor Cell Implantation:
 - Culture B16-F10 melanoma cells under standard conditions.
 - Prepare a suspension of 1×10^5 B16-F10 cells mixed with Matrigel.

- Inject the cell suspension into the dorsal area of male C57BL/6NCrI mice to establish tumors.[\[2\]](#)[\[4\]](#)
- Animal Acclimation and Grouping:
 - Allow the mice to acclimate and the tumors to grow to a volume of approximately 1000 mm³.
 - Randomly divide the tumor-bearing mice into experimental groups.
- Compound Administration:
 - Prepare a formulation of PCC0208025 (BMS-202) for oral administration.
 - Administer a single dose of 60 mg/kg of PCC0208025 via oral gavage. A control group should receive the same volume of saline.[\[2\]](#)
- Sample Collection:
 - At designated time points (e.g., 1, 3, and 8 hours) post-dosing, euthanize the mice.
 - Collect blood samples via cardiac puncture into appropriate anticoagulant tubes.
 - Harvest tumor tissues.
- Sample Processing:
 - Centrifuge the blood samples at 3000 g for 10 minutes to separate the plasma.
 - Homogenize the tumor tissues in water.
 - Store all plasma and tumor homogenate samples at -20°C until bioanalysis.[\[2\]](#)

Bioanalytical Method: LC-MS/MS

The quantification of PCC0208025 (BMS-202) in plasma and tumor samples is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS)

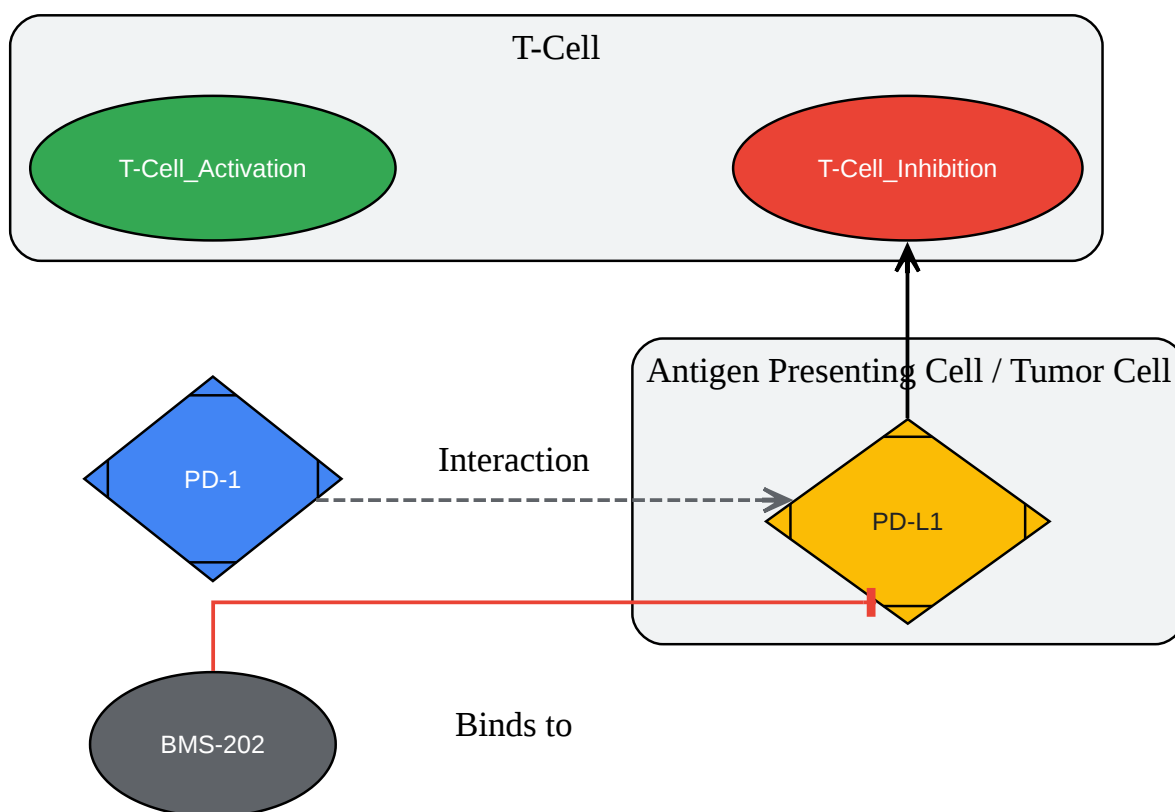
General Procedure:

- Sample Preparation:
 - Thaw plasma and tumor homogenate samples.
 - Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) to the samples to remove proteins.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant containing the analyte to a clean tube.
 - Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution.
- Chromatographic Separation:
 - Inject the prepared samples into the HPLC system.
 - Separate the analyte from endogenous matrix components on a suitable analytical column (e.g., C18).
 - Use an appropriate mobile phase gradient to achieve optimal separation.
- Mass Spectrometric Detection:
 - Introduce the eluent from the HPLC into the mass spectrometer.
 - Utilize an appropriate ionization source (e.g., electrospray ionization - ESI).
 - Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of the parent and daughter ions of PCC0208025 (BMS-202).

- Quantification:
 - Construct a calibration curve using standards of known concentrations.
 - Determine the concentration of PCC0208025 (BMS-202) in the unknown samples by interpolating their response against the calibration curve.

Visualizations

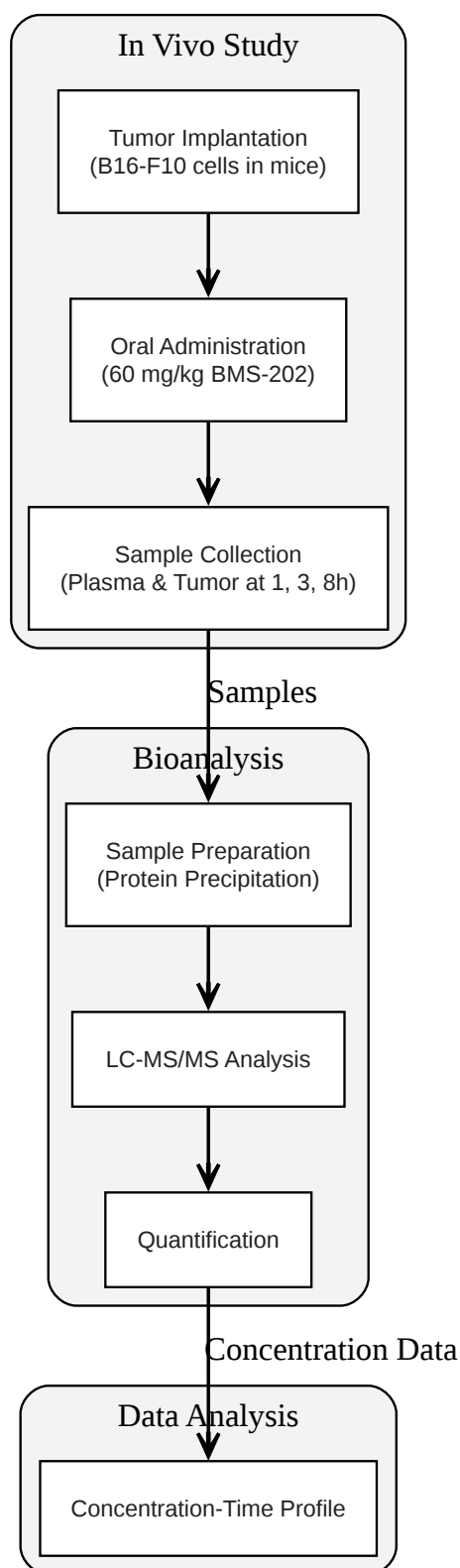
Signaling Pathway



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Caption: Inhibition of the PD-1/PD-L1 signaling pathway by BMS-202.

Experimental Workflow



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Caption: Experimental workflow for the pharmacokinetic study of BMS-202 in mice.

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References

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